Carbon-11 (¹¹C, 20.4-min half-life) requires on-site cyclotron production for PET tracer synthesis. It uniquely enables true isotopic labeling-replacing stable ¹²C without altering parent drug structure or pharmacology.
• Enables picomolar-dose ADME imaging without perturbing biological systems.
• Permits same-day repeat PET scans, reducing inter-subject variability.
• Requires isotope-specific reconstruction for optimal quantitative accuracy.
Procurement necessitates dedicated radiochemistry infrastructure; inquire for facility-specific supply arrangements.
Molecular FormulaCH4
Molecular Weight15.043 g/mol
CAS No.14333-33-6
Cat. No.B1219553
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Carbon-11
CAS
14333-33-6
Synonyms
11C radioisotope C-11 radioisotope Carbon-11
Molecular Formula
CH4
Molecular Weight
15.043 g/mol
Structural Identifiers
SMILES
C
InChI
InChI=1S/CH4/h1H4/i1-1
InChIKey
VNWKTOKETHGBQD-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 3 ci / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Carbon-11 for PET Tracer Synthesis
Carbon-11 (¹¹C, CAS 14333-33-6) is a cyclotron-produced, positron-emitting radioisotope with a physical half-life of 20.4 minutes, decaying 100% by positron emission to stable boron-11 [1]. It serves as a foundational radiolabel for synthesizing positron emission tomography (PET) radiopharmaceuticals, enabling non-invasive, quantitative imaging of physiological, biochemical, and pharmacological processes in vivo [2]. Due to its short half-life and the requirement for on-site cyclotron production, Carbon-11 is exclusively utilized in research and clinical facilities equipped with dedicated radiochemistry infrastructure, distinguishing it from longer-lived PET isotopes like Fluorine-18 [3]. Its ability to be incorporated into organic molecules without altering their native chemical structure makes it a unique tool for molecular imaging.
WorkflowOn-site cyclotron and rapid radiochemistry
Use contextQuantitative PET molecular imaging research
[1] United States Pharmacopeia (USP). (2025). Positron Emission Tomography Drugs—Information. General Chapters. Table 1. View Source
[2] Vaalburg, W., et al. (1995). Radiolabelled Anticancer Drugs for In vivo Pharmacokinetic Studies by PET. In: PET for Drug Development and Evaluation. Developments in Nuclear Medicine, vol 26. Springer, Dordrecht. pp 287-300. View Source
[3] Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Its Application. Molecules, 28(3), 931. View Source
Why Carbon-11 Is Irreplaceable
Substituting Carbon-11 with other positron emitters, most commonly Fluorine-18 (half-life 109.8 min), is not a straightforward or universally valid alternative due to fundamental differences in nuclear decay properties, chemical behavior, and resultant biological fidelity. Carbon-11's 20.4-minute half-life is significantly shorter than that of Fluorine-18, which directly impacts the achievable molar activity (specific activity) and the temporal window for imaging [1]. Furthermore, while Fluorine-18 often necessitates the synthesis of fluoro-analogues, which can alter a molecule's pharmacokinetics and pharmacodynamics, Carbon-11 can be directly substituted for stable carbon-12 atoms in a target molecule [2]. This isotopic labeling preserves the exact biological identity of the parent compound, a critical requirement for studying endogenous metabolism and for the absolute quantification of drug biodistribution without perturbing the system [3]. The decision to select Carbon-11 over Fluorine-18 or other isotopes is therefore not one of general 'performance' but of specific, quantifiable suitability for the intended scientific or clinical question, as detailed in the following evidence.
Half-life mismatch
Carbon-11’s 20.4 min half-life cannot be replicated by Fluorine-18 (109.8 min), altering repeat-scan logistics and dosimetry profiles.
Carbon-11 half-lifeFluorine-18 half-life
Chemical alteration risk
Fluorine-18 typically requires fluoro-analogue synthesis, which may shift pharmacokinetics and target binding compared to true isotopic labeling.
[1] Meikle, S. R., et al. (2021). Quantitative PET in the 2020s: a roadmap. Physics in Medicine & Biology, 66(6), 06RM01. Table 1. View Source
[2] Vaalburg, W., et al. (1995). Radiolabelled Anticancer Drugs for In vivo Pharmacokinetic Studies by PET. In: PET for Drug Development and Evaluation. Developments in Nuclear Medicine, vol 26. Springer, Dordrecht. pp 287-300. View Source
[3] Långström, B., et al. (1991). A method of studying pharmacokinetics in man at picomolar drug concentrations. British Journal of Clinical Pharmacology, 32(2), 167-172. View Source
Carbon-11 Comparative Evidence
Half-Life vs. Fluorine-18
Carbon-11 exhibits a physical half-life of 20.4 minutes and decays via 100% positron emission. In contrast, the most common alternative PET isotope, Fluorine-18, has a half-life of 109.8 minutes and a positron branching ratio of 97% [1]. This 5.4-fold difference in half-life is a primary determinant for radiotracer production logistics, the timing of imaging protocols, and dosimetry.
Half-LifeHead-to-head
20.4 min (¹¹C) vs 109.8 min (¹⁸F); 5.4× shorter
Defines on-site production and same-day repeat-scan capability
Standard decay reference values
Nuclear MedicineRadiopharmacyPET Physics
Evidence Dimension
Physical Half-Life
Target Compound Data
20.4 min
Comparator Or Baseline
Fluorine-18: 109.8 min
Quantified Difference
Half-life is 5.4 times shorter for Carbon-11.
Conditions
Standard reference values for radionuclide decay.
Why This Matters
This short half-life enables repeat imaging studies in the same subject on the same day with low cumulative radiation dose, but also necessitates on-site cyclotron production and rapid radiochemistry, directly impacting facility procurement and operational workflow decisions.
Nuclear MedicineRadiopharmacyPET Physics
[1] Meikle, S. R., et al. (2021). Quantitative PET in the 2020s: a roadmap. Physics in Medicine & Biology, 66(6), 06RM01. Table 1. View Source
Specific Activity vs. Fluorine-18
The theoretical maximum specific activity (SA), a measure of radioactivity per molar amount of compound, is a key performance indicator for PET radiotracers. Carbon-11 has a theoretical maximum SA of 341.1 TBq/µmol, which is substantially higher than the 63.3 TBq/µmol theoretical maximum for Fluorine-18 [1]. This difference is a direct consequence of the shorter half-life of Carbon-11.
Specific ActivityHead-to-head
341.1 TBq/µmol (¹¹C) vs 63.3 TBq/µmol (¹⁸F); 5.4× higher
Enables tracer-dose imaging of low-density biological targets
Theoretical calculation based on decay constant and Avogadro's number.
Why This Matters
A higher achievable SA is critical for imaging low-density biological targets (e.g., neuroreceptors, enzymes) as it minimizes the mass of injected compound, thereby reducing the risk of pharmacological effects and enabling true 'tracer' conditions for accurate quantitative analysis.
[1] Gómez-Vallejo, V., et al. (2012). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. In: Positron Emission Tomography - Current Clinical and Research Aspects. IntechOpen. p. 184. View Source
Radiochemical Yield: [11C]CP31398 vs. [18F]FG-CP31398
In a study directly comparing the radiosynthesis of a novel p53-targeting tracer, the Carbon-11 labeled analog, [¹¹C]CP31398, was obtained with a significantly higher radiochemical yield (RCY) than its Fluorine-18 labeled derivative. Automated radiosynthesis of [¹¹C]CP31398 afforded the radiotracer with a yield of 40 ± 13%, while the fluorinated analog [¹⁸F]FG-CP31398 was obtained in only 10 ± 4% yield [1].
Radiosynthesis YieldHead-to-head
[¹¹C]CP31398: 40±13% (n=6) vs [¹⁸F]FG-CP31398: 10±4% (n=4)
Higher yield supports efficient tracer production for this scaffold
Compound-specific automated synthesis comparison
OncologyRadiosynthesisAutomated Synthesis
Evidence Dimension
Radiochemical Yield (RCY)
Target Compound Data
40 ± 13% (n=6) for [¹¹C]CP31398
Comparator Or Baseline
[¹⁸F]FG-CP31398: 10 ± 4% (n=4)
Quantified Difference
Carbon-11 yield was 4-fold higher than the Fluorine-18 yield for this specific compound pair.
Conditions
Automated radiosynthesis; Carbon-11 via [¹¹C]CH₃I radiomethylation; Fluorine-18 via aliphatic SN2 radiofluorination.
Why This Matters
Higher and more consistent radiochemical yields translate to more efficient production, lower cost per dose, and greater availability of the radiotracer for research or clinical use, making Carbon-11 a preferable choice for this particular molecular scaffold.
OncologyRadiosynthesisAutomated Synthesis
[1] Beuché, S., et al. (2026). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. ACS Omega, 11(5), 7142-7150. View Source
Diagnostic Performance: 11C-Methionine vs. 18F-FDG
Clinical studies directly comparing the most commonly used amino acid PET tracer, Carbon-11-Methionine ([¹¹C]Met), with the glucose analog Fluorine-18-FDG ([¹⁸F]FDG) demonstrate comparable but non-identical diagnostic performance. In a study of 34 lesions, the sensitivity of [¹⁸F]FDG-PET was 64.5% (20/31 lesions), while [¹¹C]Met-PET showed a sensitivity of 61.3% (19/31 lesions) [1]. A separate study in lung and mediastinal tumors found both tracers distinguished malignant from benign lesions with a 93% sensitivity and an accuracy of 89%-95%, but the combination of both tracers improved sensitivity to 100% [2].
Diagnostic SensitivityContext-dependent
[¹¹C]Met sensitivity 61.3% vs [¹⁸F]FDG 64.5%; combined 100%
Reported complementary sensitivity context, not superior replacement
Sensitivity difference of 3.2 percentage points in one study [1]; equivalent sensitivity in another study [2].
Conditions
Clinical PET imaging of patients with suspected recurrent or primary malignant tumors in various anatomical locations.
Why This Matters
These data demonstrate that [¹¹C]Met is not a simple substitute for [¹⁸F]FDG but provides complementary information. The distinct uptake mechanisms (amino acid transport vs. glucose metabolism) can improve diagnostic confidence and may justify the selection of a Carbon-11 tracer in specific clinical or research contexts where [¹⁸F]FDG is known to have limitations (e.g., brain tumors, inflammation).
OncologyTumor ImagingDiagnostic Accuracy
[1] Inoue, T., et al. (1996). Comparison of fluorine-18-fluorodeoxyglucose and carbon-11-methionine PET in detection of malignant tumors. Journal of Nuclear Medicine, 37(9), 1472-6. View Source
[2] Nettelbladt, O. S., et al. (1998). Combined fluorine-18-FDG and carbon-11-methionine PET for diagnosis of tumors in lung and mediastinum. Journal of Nuclear Medicine, 39(4), 640-5. View Source
Spatial Resolution vs. Fluorine-18
The physical property of positron range in tissue contributes to a fundamental limit on PET image spatial resolution. Experimental measurements on a High Resolution Research Tomograph (HRRT) have quantified this effect. The difference in positron range between Carbon-11 and Fluorine-18 is measurable and leads to distinct point spread function (PSF) maps [1]. While the absolute loss in resolution depends on the specific scanner, studies note that the full-width-at-half-maximum (FWHM) difference due to positron range is more pronounced in the center of the field-of-view [2]. For the closely related isotope Gallium-68, differences of less than 10% in FWHM and FWTM were observed between measured and estimated PSFs when using Fluorine-18 measurements as a baseline, validating that isotope-specific corrections are necessary for high-precision quantitative imaging [3].
Positron Range ImpactReported
Distinct isotope-specific point spread functions (PSFs) documented
PET InstrumentationImage ReconstructionSpatial Resolution
Evidence Dimension
Impact on PET Image Spatial Resolution (via Positron Range)
Target Compound Data
Carbon-11: Produces a distinct, isotope-specific point spread function (PSF) map.
Comparator Or Baseline
Fluorine-18: Produces a different, isotope-specific PSF map due to its lower positron energy.
Quantified Difference
Differences in PSF maps are quantifiable, and isotope-specific PSF models are required for resolution recovery reconstruction algorithms to achieve optimal quantitative accuracy.
Conditions
Measurements performed on a Siemens High Resolution Research Tomograph (HRRT) brain PET scanner.
Why This Matters
For applications demanding the highest possible spatial resolution and quantitative accuracy (e.g., small animal imaging, imaging of small brain structures), the choice of radioisotope matters. Using Carbon-11 requires reconstruction algorithms that account for its specific positron range to avoid spatial blurring and quantification errors. This knowledge is essential for procurement decisions related to image analysis software and for designing rigorous PET studies.
PET InstrumentationImage ReconstructionSpatial Resolution
[1] Kotasidis, F. A., et al. (2013). Isotope dependent system matrices for high resolution PET imaging. 2013 IEEE Nuclear Science Symposium and Medical Imaging Conference (2013 NSS/MIC), Seoul, Korea (South). View Source
[2] Spinelli, A. E., et al. (2007). Performance evaluation of a small animal PET scanner. Spatial resolution characterization using F-18 and C-11. Nuclear Instruments & Methods in Physics Research Section A, 571(1-2), 215-218. View Source
[3] Kotasidis, F. A., et al. (2018). Spatially variant radioisotope-specific point spread functions for improved resolution recovery in high resolution PET imaging. Physics in Medicine & Biology, 63(24), 24NT01. View Source
Carbon-11 Application Scenarios
Quantitative Pharmacokinetics and Biodistribution
Based on the principle of true isotopic labeling [2], Carbon-11 is the optimal choice for studying the pharmacokinetics of novel drug candidates. Because it can replace a stable carbon atom in the drug molecule without altering its structure, the resulting PET images directly reflect the behavior of the parent drug. The high achievable specific activity of Carbon-11 [1] allows for the administration of sub-pharmacological (picomolar) doses, ensuring that the imaging procedure itself does not perturb the biological system being studied [3]. This is essential for obtaining accurate, translatable data on drug absorption, distribution, metabolism, and excretion (ADME) in human subjects.
Amino Acid Tracers Complementing FDG PET
As evidenced by clinical comparative studies, Carbon-11-Methionine ([¹¹C]Met) provides diagnostic information that is complementary to [¹⁸F]FDG, rather than a simple alternative [REFS-1, REFS-2]. In cases where [¹⁸F]FDG PET yields ambiguous results due to high physiological uptake in the brain or inflammation, or when the combined use of both tracers improves sensitivity to 100% [2], the procurement and use of Carbon-11 are directly justified. This scenario is particularly relevant for staging and monitoring of brain tumors, lung cancer, and lymphomas.
High-Throughput Repeat Imaging
The short 20.4-minute physical half-life of Carbon-11 [1] is not a limitation but a distinct advantage for specific research protocols. It permits the execution of multiple PET scans in the same subject on the same day (e.g., baseline and post-intervention scans) with a short interval between studies and without the risk of cross-contamination from residual radioactivity. This capability is critical for investigating dynamic biological processes, such as neurotransmitter release following a pharmacological challenge, and significantly reduces inter-subject variability in experimental designs.
Isotope-Specific Corrections for High-Resolution PET
For research utilizing high-resolution small animal PET scanners or dedicated brain PET systems, the choice of radioisotope directly impacts image quality and quantitative accuracy. Studies confirm that the positron range of Carbon-11 differs measurably from that of Fluorine-18, leading to distinct point spread functions [REFS-1, REFS-2]. Therefore, research programs aiming for the highest quantitative fidelity must implement isotope-specific image reconstruction algorithms [3]. Selecting Carbon-11 necessitates a workflow that includes these corrections, a technical consideration that is central to the procurement of both the isotope and the associated image analysis infrastructure.
Application
Selection Property
Validation Focus
Quantitative ADME imaging studies
Isotopic labeling fidelity
Sub-pharmacological tracer-dose conditions
Complementary amino acid PET research
Distinct uptake mechanism vs. glucose analogues
Combined tracer sensitivity evaluation
Repeat imaging protocols
Short half-life clearance
Same-day baseline and post-intervention studies
High-resolution quantitative PET
Isotope-specific point spread function
Resolution recovery algorithm validation
[1] Meikle, S. R., et al. (2021). Quantitative PET in the 2020s: a roadmap. Physics in Medicine & Biology, 66(6), 06RM01. Table 1. View Source
[2] Vaalburg, W., et al. (1995). Radiolabelled Anticancer Drugs for In vivo Pharmacokinetic Studies by PET. In: PET for Drug Development and Evaluation. Developments in Nuclear Medicine, vol 26. Springer, Dordrecht. pp 287-300. View Source
[3] Långström, B., et al. (1991). A method of studying pharmacokinetics in man at picomolar drug concentrations. British Journal of Clinical Pharmacology, 32(2), 167-172. View Source
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